p38-alpha MAPK-IN-1
CAS No.:
Cat. No.: VC0006811
Molecular Formula: C27H35N5O3
Molecular Weight: 477.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C27H35N5O3 |
---|---|
Molecular Weight | 477.6 g/mol |
IUPAC Name | 1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)phenyl]urea |
Standard InChI | InChI=1S/C27H35N5O3/c1-20-5-9-22(10-6-20)32-25(19-24(30-32)27(2,3)4)29-26(33)28-21-7-11-23(12-8-21)35-18-15-31-13-16-34-17-14-31/h5-12,19H,13-18H2,1-4H3,(H2,28,29,33) |
Standard InChI Key | FRZNJFWQVYAVCE-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C=C3)OCCN4CCOCC4 |
Canonical SMILES | CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C=C3)OCCN4CCOCC4 |
Introduction
Chemical and Pharmacological Profile of p38-α MAPK-IN-1
Structural Characteristics
p38-α MAPK-IN-1 (CAS No. 443913-15-3) has a molecular formula of and a molecular weight of 477.6 g/mol. Its canonical SMILES representation is CC1=CC=C(N2C(NC(NC3=CC=C(OCCN4CCOCC4)C=C3)=O)=CC(C(C)(C)C)=N2)C=C1
, reflecting a heterocyclic structure with a piperazine ring and substituted quinazoline core . The compound’s design aligns with type I kinase inhibitors that target the ATP-binding pocket, as evidenced by structural studies comparing it to other p38-α inhibitors .
Physicochemical Properties
The compound exhibits limited aqueous solubility (<0.1 mg/mL in water) but is highly soluble in dimethyl sulfoxide (DMSO) (≥100 mg/mL) . This property necessitates careful formulation for in vitro assays, typically involving stock solutions prepared in DMSO followed by dilution in aqueous buffers. Storage recommendations include maintaining the compound at -20°C in desiccated conditions to prevent degradation .
Table 1: Key Chemical Properties of p38-α MAPK-IN-1
Property | Value |
---|---|
CAS Number | 443913-15-3 |
Molecular Formula | |
Molecular Weight | 477.6 g/mol |
Solubility (DMSO) | ≥100 mg/mL (209.38 mM) |
Solubility (Water) | <0.1 mg/mL (insoluble) |
Purity | 99.52% |
Inhibitory Potency
p38-α MAPK-IN-1 demonstrates moderate inhibitory activity against MAPK14, with IC50 values of 2300 nM (EFC displacement assay) and 5500 nM (HTRF assay) . These assays measure competitive binding to the kinase’s ATP site, with the EFC assay relying on fluorescence polarization and the HTRF assay using time-resolved Förster resonance energy transfer . The disparity in IC50 values between assays may reflect differences in experimental conditions or conformational states of the kinase .
Mechanism of Action and Selectivity
Targeting the p38-α MAPK Pathway
p38-α MAPK is activated by dual phosphorylation of Thr180 and Tyr182 in its activation loop, a process mediated by upstream kinases MKK3, MKK4, and MKK6 . p38-α MAPK-IN-1 binds to the ATP-binding site, stabilizing the kinase in an inactive conformation and preventing phosphorylation of downstream substrates like MAPKAPK2 (MK2) . This inhibition disrupts the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are transcriptionally regulated by p38-α .
Preclinical Research Applications
In Vitro Anti-Inflammatory Effects
In human leukocyte models, p38-α MAPK inhibition reduces LPS-induced cytokine release, including TNF-α (by >80%) and IL-6 (by >70%), at concentrations ≥1 μM . These effects mirror observations with structurally distinct p38-α inhibitors like BIRB 796, underscoring the pathway’s centrality in inflammation . Additionally, the compound attenuates neutrophil activation markers (e.g., CD11b upregulation) and elastase release, suggesting broader immunomodulatory effects .
Challenges in Translational Development
Despite promising in vitro data, no p38-α inhibitors have achieved clinical approval due to toxicity concerns (e.g., hepatotoxicity) and tachyphylaxis . p38-α MAPK-IN-1’s relatively high IC50 may limit its therapeutic window, necessitating structural optimization to improve potency and pharmacokinetics . Recent efforts focus on allosteric inhibitors or downstream targets like MK2 to circumvent these issues .
Desired Concentration | Volume of DMSO (for 1 mg) |
---|---|
1 mM | 2.0938 mL |
5 mM | 0.4188 mL |
10 mM | 0.2094 mL |
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